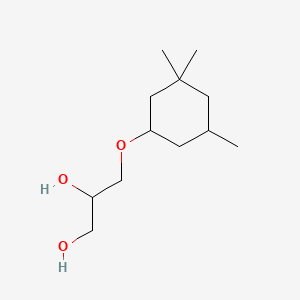

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol

Description

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is a diol derivative characterized by a cyclohexyl ether substituent with three methyl groups at the 3,3,5 positions. This structure confers unique steric and electronic properties, differentiating it from simpler propanediols. The bulky 3,3,5-trimethylcyclohexyloxy group likely enhances hydrophobicity and reduces polarity compared to smaller substituents, influencing solubility, thermal stability, and applications in industrial formulations .

Properties

CAS No. |

63991-90-2 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

3-(3,3,5-trimethylcyclohexyl)oxypropane-1,2-diol |

InChI |

InChI=1S/C12H24O3/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,13-14H,4-8H2,1-3H3 |

InChI Key |

XLNQVDHZDZPRJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, which is then reacted with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as calcium oxide or magnesium oxide to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of heterogeneous catalysts in a solvent-free environment is preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Properties of 1,2-Propanediol Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility | Key Substituent |

|---|---|---|---|---|---|

| 1,2-Propanediol | 76.09 | 188.6 | -60 | Miscible in water | None (parent compound) |

| 3-Phenoxy-1,2-propanediol | 168.19 | N/A | N/A | Slightly soluble | Phenoxy group |

| 3-(4-Chlorophenoxy)-1,2-propanediol | 202.64 | N/A | 78–82 | Slightly soluble | 4-Chlorophenoxy group |

| 3-(3,3,5-TMCH-oxy)-1,2-propanediol* | ~220 (estimated) | >200 (estimated) | N/A | Low water solubility | 3,3,5-Trimethylcyclohexyloxy |

Key Observations:

Hydrogen Bonding and Polarity: 1,2-Propanediol exhibits strong hydrogen bonding due to vicinal hydroxyl groups, leading to high water miscibility and applications as a humectant . Substituted derivatives (e.g., phenoxy or chlorophenoxy) show reduced polarity and solubility due to bulky or aromatic groups, aligning with 3-(3,3,5-TMCH-oxy)-1,2-propanediol’s predicted hydrophobicity . In battery applications, 1,2-propanediol’s hydrogen bonding facilitates rapid desolvation, while bulkier substituents may hinder ion mobility .

Thermal Stability: 1,2-Propanediol’s boiling point (188.6°C) suits antifreeze applications, whereas 3-(4-Chlorophenoxy)-1,2-propanediol’s higher melting point (78–82°C) suggests solid-state stability under ambient conditions . The trimethylcyclohexyloxy group in the target compound likely increases thermal resistance compared to linear analogs.

Toxicity and Biodegradability: 1,2-Propanediol is low-toxicity and biodegradable, making it a safer alternative to ethylene glycol . Chlorinated derivatives (e.g., 3-(4-Chlorophenoxy)-1,2-propanediol) may pose higher environmental risks due to halogen persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.